3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinonitrile 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinonitrile
Brand Name: Vulcanchem
CAS No.: 1220219-63-5
VCID: VC2860930
InChI: InChI=1S/C12H14BClN2O2/c1-11(2)12(3,4)18-13(17-11)8-5-9(14)10(6-15)16-7-8/h5,7H,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C#N)Cl
Molecular Formula: C12H14BClN2O2
Molecular Weight: 264.52 g/mol

3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinonitrile

CAS No.: 1220219-63-5

Cat. No.: VC2860930

Molecular Formula: C12H14BClN2O2

Molecular Weight: 264.52 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinonitrile - 1220219-63-5

Specification

CAS No. 1220219-63-5
Molecular Formula C12H14BClN2O2
Molecular Weight 264.52 g/mol
IUPAC Name 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile
Standard InChI InChI=1S/C12H14BClN2O2/c1-11(2)12(3,4)18-13(17-11)8-5-9(14)10(6-15)16-7-8/h5,7H,1-4H3
Standard InChI Key NSDGGJWBPMKOJP-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C#N)Cl
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C#N)Cl

Introduction

Chemical Identity and Physical Properties

3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile is precisely identified through several standardized chemical identifiers. The compound is characterized by the following fundamental properties:

Basic Identifiers

  • CAS Registry Number: 1220219-63-5

  • Chemical Name: 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile

  • Synonyms: 2-Pyridinecarbonitrile, 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

  • MDL Number: MFCD16995199

Structural Analysis and Chemical Reactivity

Structural Features

The structure of 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile combines several key functional groups that contribute to its chemical behavior and utility:

  • Pyridine Core: The six-membered aromatic heterocycle containing one nitrogen atom serves as the primary scaffold.

  • Nitrile Group: Located at the 2-position (hence "picolinonitrile"), this electron-withdrawing group affects the electronic distribution within the pyridine ring.

  • Chloro Substituent: Positioned at the 3-position, this electron-withdrawing group further modifies the electronic properties of the aromatic system.

  • Boronic Ester: The pinacol boronic ester at the 5-position is the key reactive center for many applications of this compound.

Reactivity Profile

The reactivity of this compound is largely determined by the boronic ester functionality, which makes it valuable as a building block in organic synthesis. The primary reactivity characteristics include:

  • Cross-coupling Potential: The boronic ester group serves as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings, allowing for carbon-carbon bond formation at the 5-position.

  • Electronic Effects: The electron-withdrawing nature of both the chloro substituent and the nitrile group creates an electron-deficient pyridine ring, potentially affecting the reactivity of the boronic ester and the substitution patterns in further reactions.

  • Functional Group Interplay: The presence of multiple functional groups (nitrile, chloro, and boronic ester) offers opportunities for selective functionalization strategies in complex molecule synthesis.

ManufacturerProduct NumberProduct DescriptionQuantityPrice (USD)Last Updated
TRCC4285733-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile250mg$1852021-12-16
TRCC4285733-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile1g$4152021-12-16
AK Scientific5078DP3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinonitrile50mg$1442021-12-16
CrysdotCD113242643-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile 95+%5g$7062021-12-16
ChemenuCM2060603-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile 97%5g$7782021-12-16

This pricing data indicates that the compound is primarily marketed for research purposes, with costs generally increasing with quantity and purity levels . The relatively high cost per gram suggests specialized synthesis requirements and limited production volumes, which is typical for specialized synthetic building blocks in pharmaceutical research.

Market Position and Trends

As a specialized building block, 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile occupies a niche in the chemical supply market. The availability from multiple suppliers suggests ongoing demand, likely driven by its utility in medicinal chemistry and materials science research. The compound's market position should be understood within the broader context of functionalized pyridine derivatives, which play significant roles in pharmaceutical development.

Synthetic Methods

Synthetic Challenges and Considerations

Several factors would need to be considered when synthesizing this compound:

  • Regioselectivity: Ensuring selective borylation at the 5-position rather than affecting the chloro substituent at the 3-position.

  • Catalyst Selection: The electronic properties of the picolinonitrile system may require optimization of the palladium catalyst and ligand system.

  • Purification: Separation of the target compound from unreacted starting materials and byproducts, possibly using column chromatography.

It's worth noting that for a related compound, the reported yield was only 20%, suggesting that synthesis optimization may be necessary to achieve satisfactory yields for large-scale production .

Applications in Organic Synthesis and Drug Discovery

Role in Cross-Coupling Reactions

The primary utility of 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile lies in its application as a building block in cross-coupling reactions, particularly Suzuki-Miyaura couplings. These reactions enable the formation of new carbon-carbon bonds at the 5-position of the pyridine ring, allowing for the creation of elaborated pyridine derivatives with applications in medicinal chemistry.

The versatility of the compound stems from several features:

  • Dual Functionalization Sites: Both the boronic ester and the chloro substituent provide sites for sequential functionalization, enabling diverse synthetic pathways.

  • Pre-installed Nitrile: The nitrile group serves as a valuable handle for further transformations, including reduction to amines, hydrolysis to carboxylic acids, or conversion to heterocycles.

  • Directed Metalation: The combination of functional groups creates opportunities for directed metalation chemistry to access additional substitution patterns.

Related Boronic Ester Compounds

Structural Analogs

Several structurally related compounds appear in the chemical literature, providing context for understanding the properties and applications of 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile:

  • 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: A benzonitrile analog (CAS: 1212021-11-8) with a similar substitution pattern but lacking the pyridine nitrogen .

  • 5-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine: A more complex heterocyclic system (CAS: 1400994-91-3) containing a fused pyrrole-pyridine scaffold with boronic ester functionalization .

  • 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: A simpler pyridine derivative (CAS: 865186-94-3) lacking the nitrile group of the target compound .

Comparative Analysis

These structural analogs provide valuable comparative insights:

  • Electronic Effects: The presence or absence of the nitrile group significantly alters the electronic properties of the aromatic system. The target compound's picolinonitrile core creates a more electron-deficient system compared to the simple pyridine analog.

  • Reactivity Patterns: While all these compounds share the boronic ester functionality as a key reactive center, the surrounding electronic environment differs substantially, potentially affecting reaction rates and selectivity in coupling reactions.

  • Synthetic Accessibility: Based on reported synthetic approaches for the benzonitrile analog, similar methodologies may be applicable to the target compound, although yields and conditions may require optimization.

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